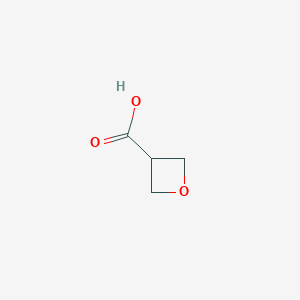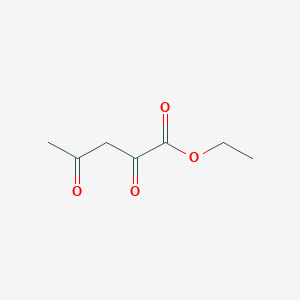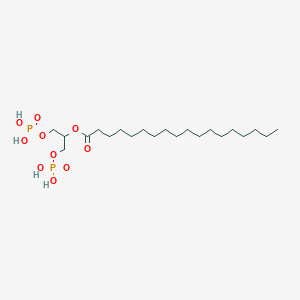
Oxetan-3-carbonsäure
Übersicht
Beschreibung
Oxetane-3-carboxylic acid is a versatile and important building block for organic synthesis. It is a five-membered cyclic keto acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and more. It is also used in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Synthese neuer heterozyklischer Aminosäurederivate
Oxetan-3-carbonsäure wurde bei der Synthese neuer heterozyklischer Aminosäurederivate mit Azetidin- und Oxetanringen verwendet . Dieser Prozess beinhaltet die DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen .
Medizinische Chemie
Der viergliedrige Oxetanring, der Teil von this compound ist, wird in der medizinischen Chemie zunehmend genutzt . Er beeinflusst physikalisch-chemische Eigenschaften als stabiles Motiv und neigt zu Ringöffnungsreaktionen .
Synthese verschiedener Oxetan-haltiger Leitverbindungen
This compound kann zur Synthese verschiedener Oxetan-haltiger Leitverbindungen mit verbesserter Löslichkeit, reduzierter Lipophilie und Amphiphilie verwendet werden .
Synthese von (Hydroxymethyl)oxazolen und (Hydroxymethyl)thiazolen
This compound kann zur Synthese von (Hydroxymethyl)oxazolen und (Hydroxymethyl)thiazolen verwendet werden, und zwar über eine einstufige mikrowellen-gestützte Reaktion mit primären Amiden bzw. Thioamiden .
Rohstoff in der organischen Synthese
This compound ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Er spielt eine entscheidende Rolle bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien .
Synthese von spirocyclischem Azetidin-Oxetan
This compound wurde bei der Synthese eines spirocyclischen Azetidin-Oxetans verwendet . Diese Transformation war erfolgreich bei der Erzeugung eines spirocyclischen Azetidin-Oxetans
Wirkmechanismus
Target of Action
Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research
Mode of Action
Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Biochemical Pathways
Oxetane-3-carboxylic acid may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .
Pharmacokinetics
Oxetanes, including Oxetane-3-carboxylic acid, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The action of Oxetane-3-carboxylic acid can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .
Safety and Hazards
Zukünftige Richtungen
Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
Eigenschaften
IUPAC Name |
oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114012-41-8 | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?
A1: The paper describes a two-step flow synthesis of oxetane-3-carboxylic acid. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield oxetane-3-carboxylic acid. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.
Q2: Are there any advantages to using flow chemistry for the synthesis of oxetane-3-carboxylic acid, compared to traditional batch methods?
A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)


![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)


![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)


